(5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate benzaldehyde derivatives with thiazolotriazole intermediates under specific conditions such as refluxing in ethanol or other solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, thiazolotriazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.
Medicine
In medicine, the compound could be explored for its therapeutic potential. This includes its use in drug development for treating various diseases.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazole Derivatives: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocycles.
Uniqueness
The uniqueness of 5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-15-10-8-14(9-11-15)17-20-19-22(21-17)18(23)16(25-19)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b16-12+ |
InChI Key |
DTAGUWSPJOVLGC-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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